molecular formula C26H45N7O8 B12616920 Glycyl-L-prolyl-L-alanylglycyl-L-leucyl-L-leucylglycine CAS No. 915717-25-8

Glycyl-L-prolyl-L-alanylglycyl-L-leucyl-L-leucylglycine

Katalognummer: B12616920
CAS-Nummer: 915717-25-8
Molekulargewicht: 583.7 g/mol
InChI-Schlüssel: UAGYXLWZJORSEY-VJANTYMQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Glycyl-L-prolyl-L-alanylglycyl-L-leucyl-L-leucylglycine is a peptide compound composed of seven amino acids: glycine, proline, alanine, glycine, leucine, leucine, and glycine

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Glycyl-L-prolyl-L-alanylglycyl-L-leucyl-L-leucylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Amino acids are activated using reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).

    Coupling: The activated amino acids are coupled to the resin-bound peptide chain.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like this compound can be achieved through large-scale SPPS or recombinant DNA technology. Recombinant methods involve the expression of the peptide in microbial systems, such as E. coli, followed by purification.

Analyse Chemischer Reaktionen

Types of Reactions

Glycyl-L-prolyl-L-alanylglycyl-L-leucyl-L-leucylglycine can undergo various chemical reactions, including:

    Oxidation: Oxidative conditions can modify specific amino acid residues, such as methionine or cysteine, if present.

    Reduction: Reduction reactions can break disulfide bonds in peptides containing cysteine residues.

    Substitution: Amino acid residues can be substituted with other functional groups using specific reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or performic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: N-hydroxysuccinimide (NHS) esters for amine modifications.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfone derivatives, while reduction can yield free thiols.

Wissenschaftliche Forschungsanwendungen

Glycyl-L-prolyl-L-alanylglycyl-L-leucyl-L-leucylglycine has several applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Potential therapeutic applications in drug delivery and as a bioactive peptide.

    Industry: Utilized in the development of peptide-based materials and biocatalysts.

Wirkmechanismus

The mechanism of action of Glycyl-L-prolyl-L-alanylglycyl-L-leucyl-L-leucylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, and metabolic regulation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Glycyl-L-prolyl-L-alanylglycyl-L-leucyl-L-leucylglycine is unique due to its specific amino acid sequence, which imparts distinct structural and functional properties. Its combination of glycine, proline, alanine, and leucine residues contributes to its stability and potential bioactivity.

Eigenschaften

CAS-Nummer

915717-25-8

Molekularformel

C26H45N7O8

Molekulargewicht

583.7 g/mol

IUPAC-Name

2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetic acid

InChI

InChI=1S/C26H45N7O8/c1-14(2)9-17(24(39)29-13-22(36)37)32-25(40)18(10-15(3)4)31-20(34)12-28-23(38)16(5)30-26(41)19-7-6-8-33(19)21(35)11-27/h14-19H,6-13,27H2,1-5H3,(H,28,38)(H,29,39)(H,30,41)(H,31,34)(H,32,40)(H,36,37)/t16-,17-,18-,19-/m0/s1

InChI-Schlüssel

UAGYXLWZJORSEY-VJANTYMQSA-N

Isomerische SMILES

C[C@@H](C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)O)NC(=O)[C@@H]1CCCN1C(=O)CN

Kanonische SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NCC(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C1CCCN1C(=O)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.